

# Unraveling the Core Structure of (±)-Paniculidine A: A Technical Guide

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Compound of Interest		
Compound Name:	(±)-Paniculidine A	
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This in-depth guide provides a comprehensive overview of the structure elucidation of (±)-**Paniculidine A**, a prenylindole alkaloid isolated from the plant Murraya paniculata. The determination of its chemical architecture relied on a combination of spectroscopic techniques and chemical synthesis, culminating in the definitive assignment of its structure as methyl 2-methyl-4-(indol-3-yl)-butyrate. This document summarizes the key experimental data and methodologies that were instrumental in this scientific endeavor.

# **Spectroscopic Data Analysis**

The foundational evidence for the structure of Paniculidine A was derived from a suite of spectroscopic analyses, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy. These techniques provided a detailed picture of the molecule's connectivity, functional groups, and overall framework.

#### **Mass Spectrometry (MS)**

High-resolution mass spectrometry was pivotal in establishing the molecular formula of Paniculidine A.

lon	High-Resolution MS (m/z)	Calculated (C14H17NO2)
[M]+	231.1257	231.1259



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### Ultraviolet (UV) and Infrared (IR) Spectroscopy

UV and IR spectroscopy provided key insights into the chromophores and functional groups present in the molecule.

Spectroscopy	Wavelength/Wavenumber	Interpretation
UV (λmax)	224, 282, 290 nm	Indole nucleus
IR (vmax)	3400 cm <sup>-1</sup>	NH stretching
1730 cm <sup>-1</sup>	Ester carbonyl	

#### <sup>1</sup>H-NMR Spectroscopy

Proton NMR spectroscopy revealed the number and connectivity of hydrogen atoms within the molecule.

Chemical Shift (δ)	Multiplicity	Coupling Constant (J)	Assignment
0.95	d	7.0 Hz	C-2-CH₃
1.5-2.2	m	C-3-H <sub>2</sub>	
2.4-2.8	m	C-4-H <sub>2</sub>	
2.6	m	C-2-H	-
3.65	S	OCH₃	-
6.9-7.6	m	Aromatic-H	_
8.1	br s	Indole-NH	-

### <sup>13</sup>C-NMR Spectroscopy

Carbon NMR spectroscopy provided information about the carbon skeleton of Paniculidine A.



Chemical Shift (δ)	Assignment
176.5	C-1 (Ester C=O)
136.2	Indole C-7a
127.3	Indole C-3a
122.0	Indole C-2
121.2	Indole C-5
119.1	Indole C-6
118.5	Indole C-4
112.5	Indole C-3
111.0	Indole C-7
51.4	OCH <sub>3</sub>
41.0	C-2
31.5	C-3
24.8	C-4
17.0	C-2-CH₃

# **Experimental Protocols**

The structure elucidation of Paniculidine A involved a systematic experimental workflow, from isolation to spectroscopic analysis.

# Isolation of (±)-Paniculidine A

**(±)-Paniculidine A** was isolated from the dried roots of Murraya paniculata. The general procedure involved:

• Extraction: The powdered plant material was extracted with methanol.



- Solvent Partitioning: The methanol extract was concentrated and partitioned between ethyl acetate and water.
- Chromatography: The ethyl acetate fraction was subjected to silica gel column chromatography, followed by preparative thin-layer chromatography to yield pure (±)-Paniculidine A.

#### **Spectroscopic Analysis**

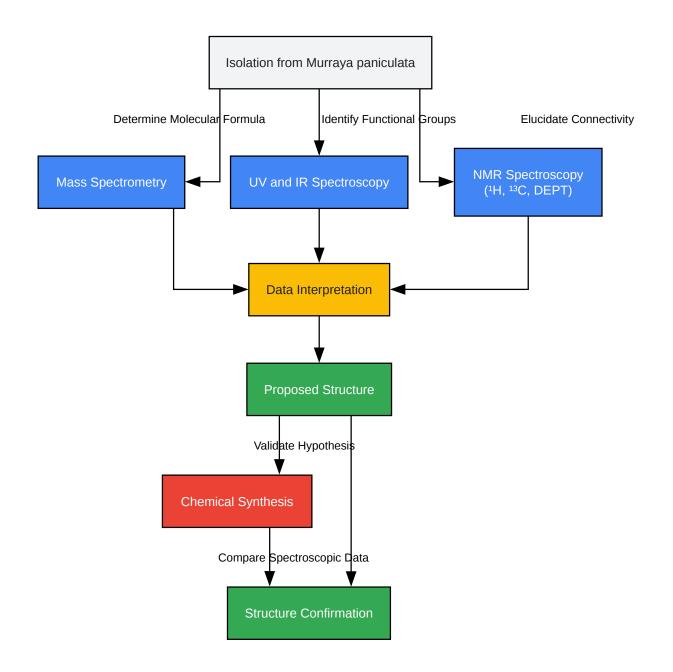
Standard spectroscopic techniques were employed to characterize the isolated compound:

- Mass Spectrometry: High-resolution mass spectra were obtained on a double-focusing mass spectrometer.
- UV Spectroscopy: The UV spectrum was recorded in methanol.
- IR Spectroscopy: The IR spectrum was recorded using a potassium bromide (KBr) disk.
- NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C-NMR spectra were recorded in deuterochloroform (CDCl<sub>3</sub>) with tetramethylsilane (TMS) as the internal standard.

### **Logical Workflow for Structure Elucidation**

The process of determining the structure of (±)-Paniculidine A followed a logical progression, as illustrated in the workflow diagram below.





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Figure 1: Workflow for the structure elucidation of (±)-Paniculidine A.

#### Conclusion

The structure of (±)-Paniculidine A was unequivocally established as methyl 2-methyl-4-(indol-3-yl)-butyrate through the meticulous application and interpretation of various spectroscopic techniques. The combination of mass spectrometry, UV, IR, and detailed 1D NMR analysis provided a clear and consistent picture of its molecular architecture. This foundational work







provides a basis for further investigation into the biosynthesis, chemical synthesis, and potential biological activities of this natural product.

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